1. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026874 A1 20130228,
2. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026890 A1 20130228,
3. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2562265 A1 20130227,
4. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2561867 A1 20130227,
5. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. By Wang, Fangfang; Ma, Zhi; Li, Yan; Zhu, Shanna; Xiao, Zhengtao; Zhang, Hong; Wang, Yonghua. From Journal of Molecular Graphics & Modelling (2011), 30, 67-81. ,
6. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing. By Jones, Clifford D.; Andrews, David M.; Barker, Andrew J.; Blades, Kevin; Daunt, Paula; East, Simon; Geh, Catherine; Graham, Mark A.; Johnson, Keith M.; Loddick, Sarah A.; et al. From Bioorganic & Medicinal Chemistry Letters (2008), 18(24), 6369-6373. ,
7. Preparation of imidazolyl-pyrimidine compounds as CDK2 inhibitors. By Andrews, David; Finlay, Maurice Raymond; Green, Clive; Jones, Clifford. From PCT Int. Appl. (2007), WO 2007015064 A1 20070208,